molecular formula C9H20N2O2S B13079754 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13079754
M. Wt: 220.33 g/mol
InChI Key: HAUSMKHPOUVGOT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O2S and a molecular weight of 220.33 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. Its structure features a piperidine ring substituted with two methyl groups at positions 3 and 5, an ethane chain, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3,5-dimethylpiperidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C9H20N2O2S/c1-8-5-9(2)7-11(6-8)3-4-14(10,12)13/h8-9H,3-7H2,1-2H3,(H2,10,12,13)

InChI Key

HAUSMKHPOUVGOT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCS(=O)(=O)N)C

Origin of Product

United States

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